1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene
CAS No.: 918896-59-0
Cat. No.: VC16954357
Molecular Formula: C16H16BrNO4
Molecular Weight: 366.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918896-59-0 |
|---|---|
| Molecular Formula | C16H16BrNO4 |
| Molecular Weight | 366.21 g/mol |
| IUPAC Name | 1-bromo-5-methoxy-2-(2-nitroethyl)-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C16H16BrNO4/c1-21-15-10-14(17)13(7-8-18(19)20)9-16(15)22-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 |
| Standard InChI Key | CSRMBZODCPFVJY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)Br)CC[N+](=O)[O-])OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene consists of a benzene ring substituted at positions 1, 2, 4, and 5. The substituents include:
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Benzyloxy group () at position 1,
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Methoxy group () at position 2,
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Bromine atom () at position 4,
The spatial arrangement of these groups influences the compound’s electronic properties and reactivity. The nitroethyl group introduces a site for nucleophilic attack, while the bromine atom offers a handle for cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 366.21 g/mol | |
| Exact Mass | 365.03 g/mol | |
| PSA (Polar Surface Area) | 67.8 Ų | |
| LogP (Partition Coefficient) | ~3.44 (estimated) |
Synthesis and Preparation
Organocatalytic Aza-Henry Reaction
A pivotal synthesis route involves an enantioselective organocatalytic aza-Henry reaction. In this method, an imine intermediate derived from 4-benzyloxybenzaldehyde reacts with bromonitromethane in the presence of a chiral catalyst, such as ()-PBAM (5 mol%), to yield the nitroethyl-substituted product . The reaction proceeds at −20°C in toluene, achieving high enantiomeric excess (95–97%) .
This method avoids chromatographic purification, enhancing practicality for large-scale synthesis .
Building Block for Natural Products
The compound serves as a precursor in the synthesis of Ecteinascidin-743, a potent antitumor agent. Key steps include:
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Vilsmeier-Haack Reaction: Introduces formyl groups to aromatic systems.
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Sharpless Asymmetric Dihydroxylation: Establishes stereochemistry in intermediate fragments .
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Aza-Michael Reactions: Facilitate carbon-nitrogen bond formation in tetrahydroisoquinoline alkaloids .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its nitro and ether groups. It exhibits moderate solubility in polar aprotic solvents (e.g., ethyl acetate, DMSO) but limited solubility in water . Stability under acidic conditions is poor due to potential hydrolysis of the benzyloxy group, whereas it remains stable in anhydrous environments at room temperature .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1530 cm (NO symmetric stretch) and 1250 cm (C-O-C stretch) .
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NMR Spectroscopy:
Applications in Pharmaceutical Chemistry
Intermediate in Anticancer Drug Synthesis
The nitroethyl group in this compound undergoes reduction to an amine, enabling its incorporation into polycyclic frameworks like Ecteinascidin-743 . The bromine atom facilitates Suzuki-Miyaura couplings to introduce aryl groups, critical for modulating bioactivity .
Asymmetric Synthesis
The enantioselective preparation of this compound underscores its utility in producing chiral intermediates. The ()-PBAM catalyst induces high stereoselectivity, which is crucial for drugs requiring specific enantiomeric forms .
Future Directions
Catalytic Method Development
Exploring photo- or electrochemical methods could streamline nitro group installation, reducing reliance on hazardous reagents like bromonitromethane .
Biomedical Applications
Functionalizing the nitroethyl moiety to create prodrugs or targeted therapies may enhance its relevance in oncology .
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